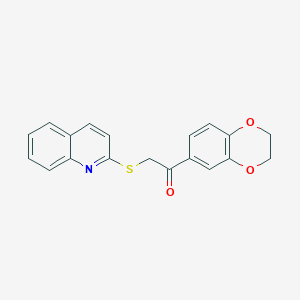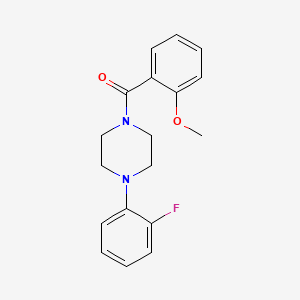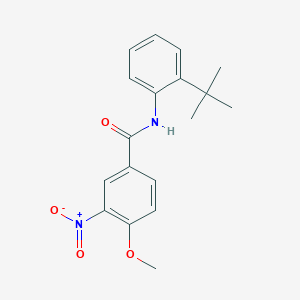![molecular formula C10H9N5O3S B5855527 1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone, commonly known as MTTNE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTTNE belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MTTNE is not fully understood. However, it is believed to exert its biological activities through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways. MTTNE has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the production of ROS.
Biochemical and Physiological Effects:
MTTNE has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MTTNE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MTTNE has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activities at low concentrations. However, MTTNE has some limitations as a research tool. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to fully elucidate the potential of MTTNE as a therapeutic agent.
Orientations Futures
There are several future directions for research on MTTNE. One area of interest is the development of MTTNE-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of MTTNE, which could lead to the development of novel therapeutic strategies. Additionally, the synthesis of MTTNE analogs with improved biological activities could lead to the development of more potent and selective therapeutic agents.
Méthodes De Synthèse
MTTNE can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-nitrobenzaldehyde, followed by a series of chemical transformations that lead to the formation of MTTNE.
Applications De Recherche Scientifique
MTTNE has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. MTTNE has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[4-(1-methyltetrazol-5-yl)sulfanyl-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-6(16)7-3-4-9(8(5-7)15(17)18)19-10-11-12-13-14(10)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBTUJAYEYKEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-3-nitrophenyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)
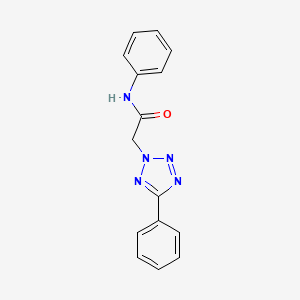
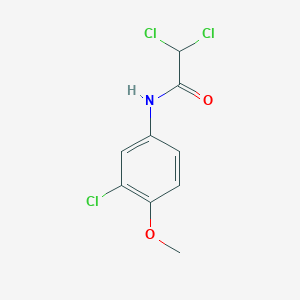
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)
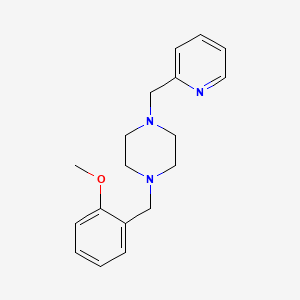
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)
